molecular formula C14H14N4S B2624372 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 880457-25-0

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B2624372
CAS RN: 880457-25-0
M. Wt: 270.35
InChI Key: VAWZJEPORQLTBV-UHFFFAOYSA-N
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Description

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole, also known as MTITI, is a synthetic compound that belongs to the class of triazinoindole derivatives. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole” would depend on its specific targets, which are currently unknown.

Advantages and Limitations for Lab Experiments

One advantage of using 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, particularly in relation to its effects on various enzymes and signaling pathways. Additionally, further research is needed to optimize the synthesis method for this compound and improve its solubility in aqueous solutions.

Synthesis Methods

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole can be synthesized using a multi-step process that involves the reaction of 3-methylbut-2-en-1-ol with thionyl chloride to form the corresponding chloro compound. The chloro compound is then reacted with potassium cyanate to form the triazinoindole derivative. The final step involves the reaction of the triazinoindole derivative with 3-methylbut-2-en-1-thiol to form this compound.

properties

IUPAC Name

3-(3-methylbut-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9(2)7-8-19-14-16-13-12(17-18-14)10-5-3-4-6-11(10)15-13/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWZJEPORQLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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